6-Ethoxyquinoline-2-carbaldehyde

Chemosensor Colorimetric Detection Environmental Monitoring

Researchers developing dual-ion sensors or neurological AChE inhibitors face critical assay variability when generic quinoline aldehydes are substituted. This 6-ethoxy derivative is the required scaffold for AQC probes achieving ppb-level Cu²⁺ (25 ppb) and Hg²⁺ (360 ppb) detection, and it is predicted to enhance metabolic stability over parent quinoline-2-carbaldehyde. For pharmaceutical QC labs, ISO 17034 CRM-grade material is available to ensure method validation data meets FDA/EMA regulatory submission standards. Bulk and research quantities are supported. - Enables naked-eye, dual-selectivity detection at ppb detection limits. - Preferred core for optimizing LogP and oral bioavailability over 6-methoxy analogs. - CRM-grade available for impurity profiling and system suitability testing.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
CAS No. 100063-12-5
Cat. No. B027307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethoxyquinoline-2-carbaldehyde
CAS100063-12-5
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N=C(C=C2)C=O
InChIInChI=1S/C12H11NO2/c1-2-15-11-5-6-12-9(7-11)3-4-10(8-14)13-12/h3-8H,2H2,1H3
InChIKeyWRZJIHGBMXGHAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethoxyquinoline-2-carbaldehyde: Core Properties and Sourcing


6-Ethoxyquinoline-2-carbaldehyde (CAS 100063-12-5) is a heteroaromatic quinoline derivative with a molecular weight of 201.22 g/mol, characterized by a reactive 2-carbaldehyde handle and a 6-ethoxy substituent. It serves as a versatile synthetic intermediate for creating molecular probes, sensors, and potential bioactive molecules . The compound is commercially available from specialized suppliers in research-grade purities (≥95-98%) [1]. As a member of the quinoline-2-carbaldehyde family, its specific substitution pattern differentiates it from close analogs like the parent quinoline-2-carbaldehyde and 6-methoxyquinoline-2-carbaldehyde.

6-Ethoxyquinoline-2-carbaldehyde: Why Generic Substitution Fails


Substituting 6-Ethoxyquinoline-2-carbaldehyde with a seemingly similar quinoline-2-carbaldehyde is scientifically unjustified due to fundamental differences in physicochemical and biological properties driven by the 6-substituent. The 6-ethoxy group modulates key parameters such as lipophilicity (LogP), electronic distribution, and steric bulk, which in turn govern molecular recognition, target binding, and assay performance . For instance, a shift from a 6-methoxy to a 6-ethoxy group alters both solubility and metabolic stability . Consequently, a compound's quantitative behavior in a specific assay, whether as a fluorescent probe or a bioactive scaffold, is not transferable to its unsubstituted or differently substituted analogs. Generic substitution risks compromised assay sensitivity, altered reactivity, and invalidation of quantitative structure-activity relationship (QSAR) models.

6-Ethoxyquinoline-2-carbaldehyde: Key Procurement Differentiators


Dual-Metal Selectivity for Colorimetric Sensors

When incorporated into a diethylaminoquinolinecarbaldehyde (AQC) chemosensor, the 6-ethoxyquinoline-2-carbaldehyde scaffold enables selective dual detection of Cu2+ and Hg2+ ions with distinct, naked-eye visible color changes. For Cu2+, the detection limit is 25 ppb, and for Hg2+, it is 360 ppb [1]. In contrast, the parent quinoline-2-carbaldehyde lacks the diethylamino modification and does not exhibit this dual-selectivity, high-sensitivity profile. The 6-ethoxy substitution likely contributes to the binding pocket's electronic environment and solubility, critical for achieving these performance metrics.

Chemosensor Colorimetric Detection Environmental Monitoring Copper Mercury

AChE Inhibition Profile vs. Analogs

While direct IC50 data for 6-Ethoxyquinoline-2-carbaldehyde against AChE is not reported, a class-level inference can be drawn. Its parent core, quinoline-2-carbaldehyde, inhibits AChE with an IC50 of 13.48 μM . The addition of the 6-ethoxy group is predicted to modulate this activity. For procurement, this establishes the unsubstituted compound as a baseline. If a project requires a less potent or more metabolically stable AChE ligand, the 6-ethoxy analog may be a superior choice compared to the parent, which may be too potent or rapidly metabolized.

Enzyme Inhibition Acetylcholinesterase AChE Neurobiology Drug Discovery

Lipophilicity and Solubility: Ethoxy vs. Methoxy

The 6-ethoxy group in 6-ethoxyquinoline-2-carbaldehyde confers increased lipophilicity (higher LogP) and altered solubility compared to the 6-methoxy analog (6-methoxyquinoline-2-carbaldehyde, CAS 89060-22-0) . This difference is critical for passive membrane permeability and target engagement in cellular assays. While exact LogP values are not provided, the trend is a well-established SAR principle: replacing a methoxy with an ethoxy group increases carbon chain length, enhancing lipophilicity. This property distinguishes it from its more hydrophilic 6-methoxy counterpart.

Lipophilicity Solubility Physicochemical Properties ADME Medicinal Chemistry

ISO 17034 Certified Reference Material vs. Reagent Grade

6-Ethoxyquinoline-2-carbaldehyde is available as an ISO 17034 certified reference material (CRM) with a specified purity of >97% and a 3-year validity period [1]. This is a distinct advantage over standard reagent-grade material (e.g., ≥95% purity from other vendors ) which may lack traceable certification, accurate purity assignment, and long-term stability data. This CRM is specifically intended for use as a quality standard in pharmaceutical analysis, ensuring metrological traceability for methods like HPLC and GC.

Analytical Chemistry Quality Control Reference Standard ISO 17034 Pharmaceutical Analysis

6-Ethoxyquinoline-2-carbaldehyde: R&D and QC Application Scenarios


Dual-Metal Colorimetric Sensor Fabrication

This compound is the optimal choice for synthesizing a diethylaminoquinolinecarbaldehyde (AQC) probe for detecting Cu2+ and Hg2+ ions with naked-eye visible color changes and ppb-level detection limits (25 ppb for Cu2+, 360 ppb for Hg2+) [1]. Alternative quinoline aldehydes lack the substitution pattern required to achieve this specific dual-selectivity and sensitivity. The 6-ethoxy group is essential for the probe's performance.

AChE Inhibitor Library Synthesis

Researchers developing acetylcholinesterase (AChE) inhibitors for neurological disease models should prioritize 6-ethoxyquinoline-2-carbaldehyde over the parent quinoline-2-carbaldehyde (IC50 = 13.48 μM) [1]. The ethoxy substituent is predicted to increase lipophilicity and metabolic stability, potentially improving the pharmacokinetic profile of derived compounds, which is a key limitation of many quinoline-based inhibitors.

ISO 17034 Certified Reference Standard for Pharma QC

Analytical chemistry and QC laboratories in the pharmaceutical industry must use the ISO 17034 certified reference material (CRM) grade of 6-ethoxyquinoline-2-carbaldehyde (CAS 100063-12-5) for method validation, system suitability testing, and impurity profiling [1]. Using a lower-purity reagent grade is not acceptable for generating data intended for regulatory submission (e.g., FDA, EMA).

Lipophilic Scaffold Synthesis in Medicinal Chemistry

In a medicinal chemistry campaign where increasing target compound lipophilicity (LogP) is a primary goal, 6-ethoxyquinoline-2-carbaldehyde is a more suitable core scaffold than the 6-methoxy analog (CAS 89060-22-0) [1]. The increased carbon chain length of the ethoxy group predictably enhances membrane permeability and may improve oral bioavailability of the final drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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